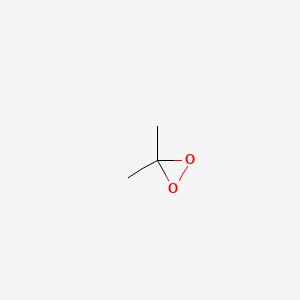

Dimethyldioxirane

概要

説明

Dimethyldioxirane (DMDO) is an organic compound with the formula (CH3)2CO2 . It is derived from acetone and can be considered as a monomer of acetone peroxide . DMDO is a powerful selective oxidizing agent that finds some use in organic synthesis .

Synthesis Analysis

DMDO is not commercially available due to its instability . It can be prepared as dilute solutions (~0.1 M) by treating acetone with potassium peroxymonosulfate KHSO5, usually in the form of Oxone . The preparation of DMDO is rather inefficient (typical yields < 3%) and typically only yields a relatively dilute solution in acetone (only up to approximately 0.1 M) .Molecular Structure Analysis

The molecular formula of DMDO is C3H6O2 . It has a molar mass of 74.08 g/mol .Chemical Reactions Analysis

DMDO is most commonly used for the oxidation of alkenes to epoxides . One advantage of using DMDO is that the only byproduct of oxidation is acetone, a fairly innocuous and volatile compound . DMDO will also oxidize several other functional groups. For example, DMDO will oxidize primary amines to nitro compounds and sulfides to sulfoxides .Physical And Chemical Properties Analysis

The properties of the pure material are largely unknown as DMDO is known only in the form of a dilute solution, usually in acetone . Cold solutions (−10 to −20°C) are stable for days . Decomposition is accelerated by light and heavy metals .科学的研究の応用

Oxyfunctionalization of Bile Acids : DMDO in chloroform solution is efficient for tertiary hydroxylation of bile acid derivatives, showing potential in steroid chemistry (Cerré et al., 1997).

Preparation Method Development : An improved procedure for large-scale preparation of DMDO suggests its growing importance in organic synthesis (Mikula et al., 2013).

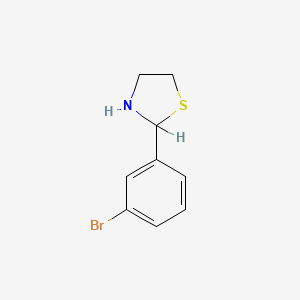

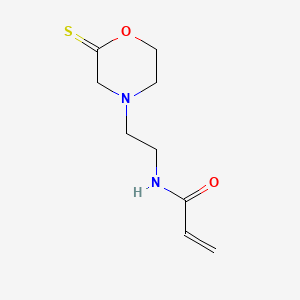

Oxidation of Thiophene Derivatives : DMDO effectively oxidizes electron-rich thiophene derivatives, indicating its utility in the synthesis of thiophene 1,1-dioxides (Miyahara & Inazu, 1990).

Selective Oxidation in Organic Chemistry : DMDO demonstrates selective oxidation capabilities, such as converting an oxygen-containing tertiary C atom to form a hemiacetal using dihydroquinopimaric acid derivatives (Kazakova et al., 2010).

Benzylidene Acetal Oxidation : DMDO can be used for oxidative partial deprotection of benzylidene acetals derived from diols (Mycock et al., 2008).

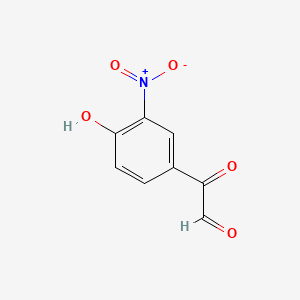

Mechanism Study in Benzaldehyde Oxidation : Research on the mechanism of benzaldehyde oxidation by DMDO reveals its reactivity and potential in organic synthesis (Baumstark et al., 1989).

Epoxidation of Essential Oil Constituents : DMDO's role in the epoxidation of terpenes in essential oils highlights its application in generating compounds for medicinal and industrial uses (Veloza et al., 2011).

Inactivation of Biological Agents : DMDO has been investigated for its effectiveness in inactivating biological warfare agent simulants, indicating its potential in decontamination applications (Wallace et al., 2005).

作用機序

Safety and Hazards

DMDO should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

将来の方向性

DMDO has been used for the synthesis of various natural products, drugs, and biomolecules . It has also been used in the development of a reactor for the continuous flow generation and use of DMDO and its application to the low-level epoxidation of unsaturated polymers . This method has been demonstrated on a gram scale .

特性

IUPAC Name |

3,3-dimethyldioxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2/c1-3(2)4-5-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFHWGQQFANVOHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90224990 | |

| Record name | Dimethyldioxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90224990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74087-85-7 | |

| Record name | Dimethyldioxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74087-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyldioxirane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074087857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyldioxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90224990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMETHYLDIOXIRANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5RAT196DJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

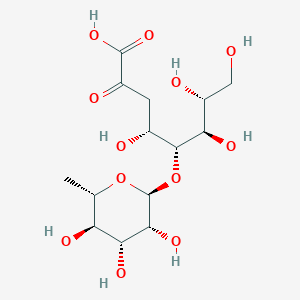

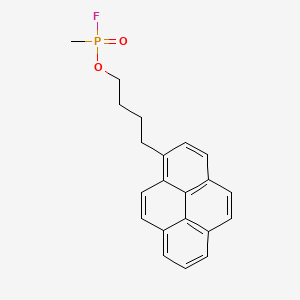

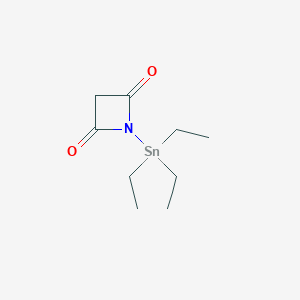

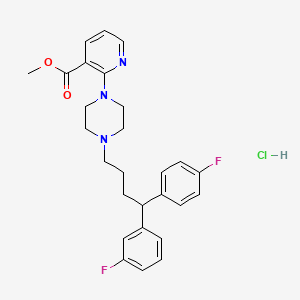

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3S,4S,5R)-6-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1199016.png)